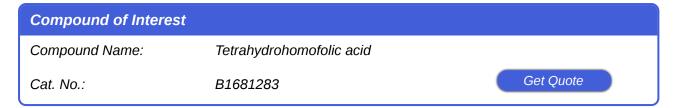


Evaluating the Target Enzyme Specificity of Tetrahydrohomofolic Acid: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the target enzyme specificity of **Tetrahydrohomofolic acid** (THHFA) and its analogs within the context of folate-dependent enzymes. Due to the limited availability of direct quantitative inhibition data for THHFA, this document leverages data from its close analog, tetrahydro-8-deazahomofolate, and established inhibitors of key enzymes in the folate pathway to provide a comprehensive comparative framework.

Executive Summary

Tetrahydrohomofolic acid and its derivatives are analogs of the essential vitamin folate and are investigated for their potential to modulate the activity of enzymes involved in one-carbon metabolism. This pathway is critical for the synthesis of nucleotides (precursors of DNA and RNA) and certain amino acids, making its constituent enzymes attractive targets for therapeutic intervention, particularly in cancer chemotherapy. This guide focuses on the specificity of these compounds for four key enzymes:

- Dihydrofolate Reductase (DHFR)
- Thymidylate Synthase (TS)
- Glycinamide Ribonucleotide (GAR) Transformylase



• Aminoimidazole Carboxamide Ribonucleotide (AICAR) Transformylase

While quantitative data for THHFA is not readily available in published literature, qualitative assessments of the related compound, tetrahydro-8-deazahomofolate, indicate it is a weak inhibitor of these enzymes. For a robust comparison, this guide presents quantitative inhibition data for well-characterized inhibitors, namely Methotrexate (for DHFR), FdUMP (the active metabolite of 5-Fluorouracil for TS), and other known inhibitors of GAR and AICAR transformylases.

Data Presentation: Comparative Enzyme Inhibition

The following tables summarize the inhibitory potency (Ki and IC50 values) of standard inhibitors against the target enzymes. This data serves as a benchmark for evaluating the potential efficacy and specificity of novel compounds like **Tetrahydrohomofolic acid**.

Table 1: Dihydrofolate Reductase (DHFR) Inhibition

Compound	Organism/Source	K_i_ (Inhibition Constant)	IC_50_ (Half- maximal Inhibitory Concentration)
Tetrahydro-8- deazahomofolate	-	Weak Inhibition (Qualitative)	Not Reported
Methotrexate	Human (recombinant)	3.4 pM	Not Reported
Methotrexate	-	-	~7-10 nM (cell-based)

Table 2: Thymidylate Synthase (TS) Inhibition



Compound	Organism/Source	K_i_ (Inhibition Constant)	IC_50_ (Half- maximal Inhibitory Concentration)
Tetrahydro-8- deazahomofolate	-	Weak Inhibition (Qualitative)	Not Reported
FdUMP	Human	$K_m_ = 2.5 \mu M$ (for dUMP)	0.022-3 nM (cell- based)

Table 3: Glycinamide Ribonucleotide (GAR) Transformylase Inhibition

Compound	Organism/Source	K_i_ (Inhibition Constant)	IC_50_ (Half- maximal Inhibitory Concentration)
Tetrahydro-8- deazahomofolate	-	Weak Inhibition (Qualitative)	Not Reported
Lometrexol	Human (recombinant)	30 nM	40 nM (CCRF-CEM cells)
AG-2034	Human (recombinant)	2.1 nM	16 nM (CCRF-CEM cells)

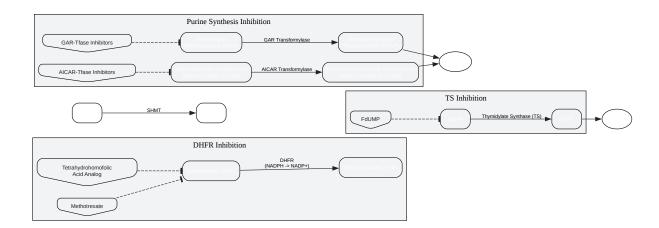
Table 4: Aminoimidazole Carboxamide Ribonucleotide (AICAR) Transformylase Inhibition

Compound	Organism/Source	K_i_ (Inhibition Constant)	IC_50_ (Half- maximal Inhibitory Concentration)
Tetrahydro-8- deazahomofolate	-	Weak Inhibition (Qualitative)	Not Reported
Compound 1 (from literature)	Human (recombinant)	17 μΜ	Not Reported
Compound 2 (from literature)	Human (recombinant)	685 nM	Not Reported

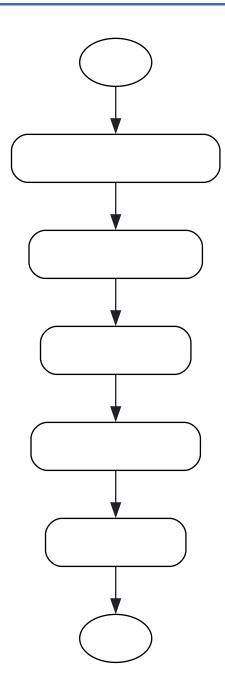


Mandatory Visualization









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